

VUF 10214: A Technical Guide for Inflammation Research

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Compound of Interest

Compound Name: VUF 10214

Cat. No.: B15610228

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Core Summary

VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a key player in inflammatory processes. Its ability to modulate the activity of crucial immune cells, such as mast cells and eosinophils, establishes **VUF 10214** as an invaluable research tool for investigating the role of the H4 receptor in a wide range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of **VUF 10214**, including its mechanism of action, experimental protocols, and relevant signaling pathways, to facilitate its effective use in preclinical research.

Mechanism of Action

VUF 10214 exerts its anti-inflammatory effects by selectively blocking the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells.^[1]^[2] Upon binding of its endogenous ligand, histamine, the H4 receptor signals through the Gai/o subunit, leading to a cascade of intracellular events that promote inflammation.^[1]

By acting as an antagonist, **VUF 10214** prevents histamine from binding to the H4 receptor, thereby inhibiting these downstream signaling pathways. This blockade effectively suppresses the chemotaxis (directed cell migration) of mast cells and eosinophils to sites of inflammation, a critical step in the amplification of allergic and inflammatory responses.^[2]^[3]

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of **VUF 10214** and related compounds, providing a comparative overview of their potency and selectivity.

Table 1: Histamine Receptor Binding Affinities (pKi)

Compound	pKi at hH1R	pKi at hH2R	pKi at hH3R	pKi at hH4R
VUF 10148*	5.8	< 5.0	6.4	8.1[4]
JNJ 7777120	< 5.5	< 5.5	< 5.5	8.8[4]
Thioperamide	< 5.0	< 5.0	8.4	8.1[4]

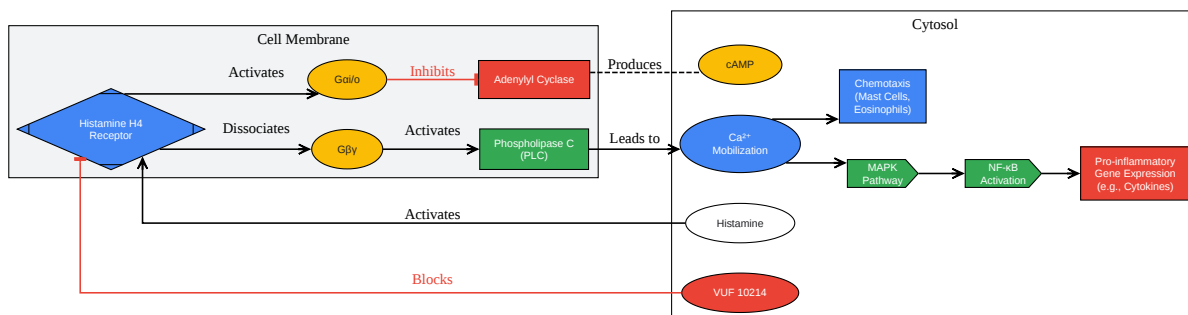
Note: VUF 10148 is a close structural analog of **VUF 10214**, and its data is presented here to indicate the likely selectivity profile. A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity (IC50/EC50 Values)

Assay	Compound	IC50 / EC50
Eosinophil Chemotaxis	JNJ 7777120	IC50: 86 nM[5]
Eosinophil Chemotaxis	Thioperamide	IC50: 519 nM[5]
Eosinophil Shape Change	JNJ 7777120	IC50: 0.3 μ M[5]
Eosinophil Shape Change	Thioperamide	IC50: 1.4 μ M[5]
Eosinophil Chemotaxis (Histamine-induced)	Histamine	EC50: 83 nM[5]
Eosinophil Shape Change (Histamine-induced)	Histamine	EC50: 19 nM[5]

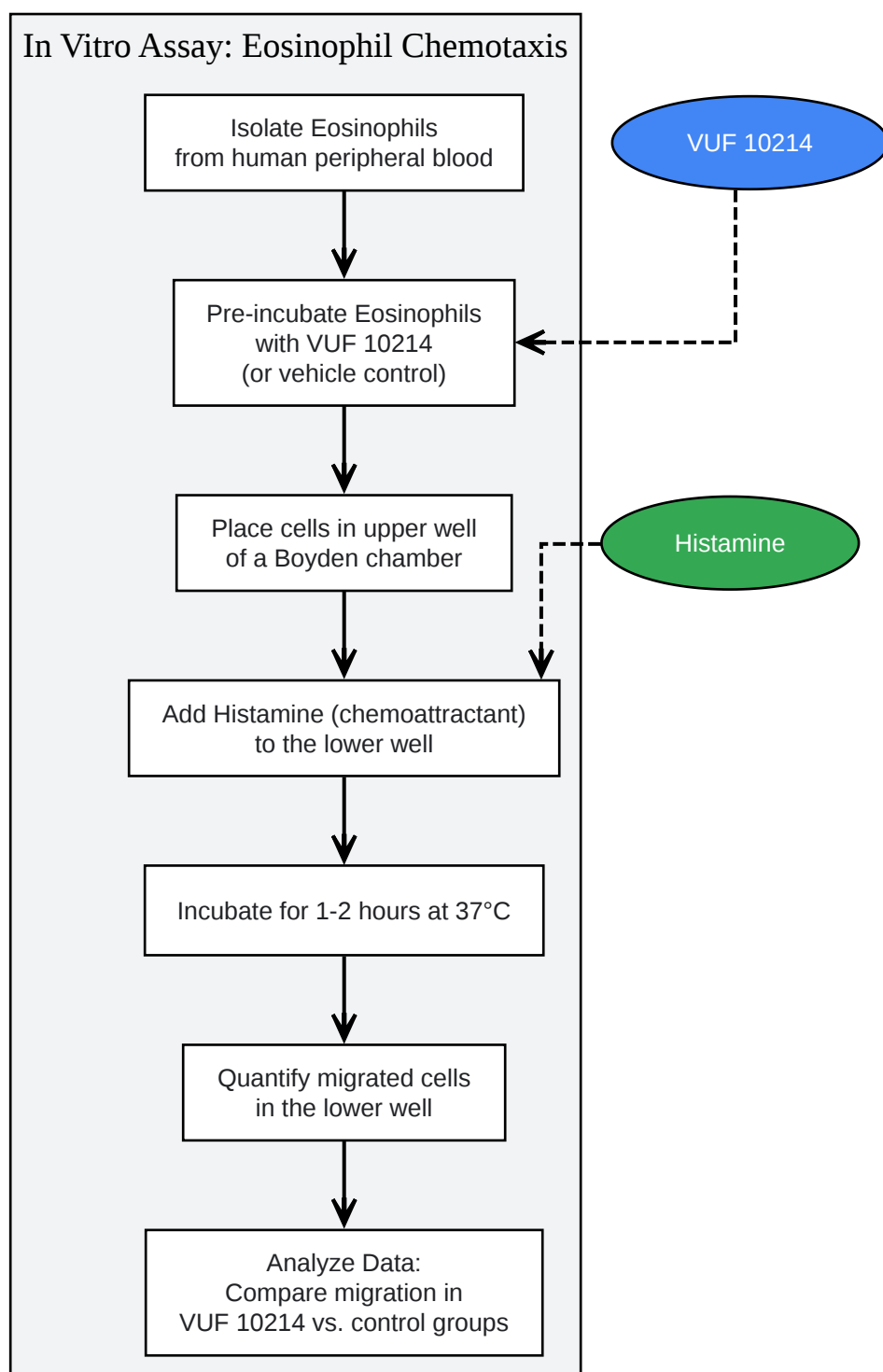
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and applications of **VUF 10214**, the following diagrams have been generated using the DOT language.



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Figure 1: Histamine H4 Receptor Signaling Pathway and **VUF 10214** Inhibition.



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Figure 2: Experimental Workflow for an In Vitro Eosinophil Chemotaxis Assay.

Experimental Protocols

In Vivo: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay to evaluate the anti-inflammatory activity of novel compounds.^{[6][7][8]}

1. Animals:

- Male Wistar rats (180-220 g) are used.
- Animals are housed under standard laboratory conditions with free access to food and water.
- Acclimatize animals for at least one week before the experiment.

2. Induction of Edema:

- A 1% (w/v) solution of lambda carrageenan is prepared in sterile 0.9% saline.^[9]
- Inject 0.1 mL of the carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

3. Drug Administration:

- **VUF 10214** is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
- Administer **VUF 10214** (e.g., 1-30 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route 30-60 minutes before the carrageenan injection.
- A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg, i.p.) should be included.

4. Measurement of Paw Edema:

- Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
- The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements.

5. Data Analysis:

- The percentage of inhibition of edema is calculated for each group using the following formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the drug-treated group.
- Statistical analysis is performed using an appropriate test (e.g., ANOVA followed by Dunnett's test).

In Vitro: Mast Cell Chemotaxis Assay

This assay assesses the ability of **VUF 10214** to inhibit the migration of mast cells towards a chemoattractant.[\[10\]](#)[\[11\]](#)

1. Cell Culture:

- Bone marrow-derived mast cells (BMMCs) are generated by culturing mouse bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and recombinant murine IL-3 and SCF.
- Alternatively, a mast cell line such as LAD-2 (human) or HMC-1 (human) can be used.[\[1\]](#)

2. Chemotaxis Assay:

- A Boyden chamber or a transwell insert (5-8 μm pore size) is used.
- Mast cells are harvested, washed, and resuspended in assay medium (e.g., RPMI-1640 with 0.5% BSA).
- The cells are pre-incubated with various concentrations of **VUF 10214** or vehicle control for 15-30 minutes at 37°C.
- The chemoattractant (e.g., histamine or another relevant chemokine) is added to the lower chamber.
- The cell suspension is added to the upper chamber (transwell insert).
- The plate is incubated for 2-4 hours at 37°C in a 5% CO₂ incubator.

3. Quantification of Migration:

- After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
- The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye).
- The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance.

4. Data Analysis:

- The results are expressed as the number of migrated cells per field or as a percentage of the migration observed in the vehicle control group.
- The IC50 value for **VUF 10214** can be calculated from the dose-response curve.

Conclusion

VUF 10214 is a powerful pharmacological tool for elucidating the role of the histamine H4 receptor in inflammatory and immune responses. Its selectivity and antagonist activity make it suitable for a variety of in vivo and in vitro experimental models. The detailed protocols and pathway information provided in this guide are intended to equip researchers with the necessary knowledge to effectively integrate **VUF 10214** into their studies, ultimately advancing our understanding of inflammation and paving the way for the development of novel therapeutics.

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